molecular formula C18H13NO4 B8495040 4-Quinolinecarboxylic acid,2-(2-carboxyphenyl)-6-methyl-

4-Quinolinecarboxylic acid,2-(2-carboxyphenyl)-6-methyl-

Cat. No. B8495040
M. Wt: 307.3 g/mol
InChI Key: FEKMETWXZHRJRY-UHFFFAOYSA-N
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Patent
US05780634

Procedure details

To 9.93 ml of water were added 10.0 g (62.1 mmol) of 5-methylisatin obtained in Example 1 and 4.96 g (0.12 mol) of sodium hydroxide. 10.2 g (62.1 mmol) of 2-acetylbenzoic acid was added thereto and the mixture was heated to 90° C. under reflux. The mixture was heated further at 115° C. for one hour after the reaction became mild. Thereafter, the mixture was allowed to cool to room temperature and poured into 200 g of iced water. The aqueous layer was washed with ether and acidified with 2M hydrochloric acid. The formed precipitate was collected by filtration to obtain 6.55 g of 2-(2-carboxyphenyl)-6-methyl-4-quinolinecarboxylic acid. NMR (270 MHz, Acetone-d6):
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
4.96 g
Type
reactant
Reaction Step Three
Name
Quantity
9.93 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[OH-:13].[Na+].[C:15]([C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20]([OH:22])=[O:21])(=O)[CH3:16]>O>[C:20]([C:19]1[CH:23]=[CH:24][CH:25]=[CH:26][C:18]=1[C:15]1[CH:16]=[C:5]([C:6]([OH:11])=[O:13])[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([CH3:1])[CH:3]=2)[N:7]=1)([OH:22])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
4.96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.93 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated further at 115° C. for one hour after the reaction
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
The aqueous layer was washed with ether
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(C=CC=C1)C1=NC2=CC=C(C=C2C(=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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